4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde
Overview
Description
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde is an organic compound with the molecular formula C18H10N2O2S2 and a molecular weight of 350.41 g/mol . This compound is characterized by the presence of a thiazolo[5,4-d]thiazole core, which is a fused bicyclic heterocycle known for its electron-deficient nature and high oxidative stability . The compound is often used in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its unique structural and electronic properties .
Preparation Methods
The synthesis of 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde typically involves a condensation reaction between terephthalimidamide and 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde has a wide range of scientific research applications:
Biology: The compound’s unique electronic properties make it a valuable tool in the study of biological systems, particularly in the development of biosensors and imaging agents.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, including its use in drug delivery systems and as a component of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. These interactions facilitate the formation of stable complexes with various biomolecules and materials, enhancing their functional properties. The compound’s electron-deficient nature also allows it to participate in redox reactions, making it a versatile component in various chemical and biological processes .
Comparison with Similar Compounds
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde can be compared with other similar compounds, such as:
4,4’-Thiazolo[5,4-d]thiazole-2,5-diylbis(2-methoxyphenol): This compound has similar electronic properties but differs in its functional groups, which can affect its reactivity and applications.
Thiazolo[5,4-d]thiazoles with spirobifluorene moieties: These compounds exhibit unique optoelectronic properties and are used in the development of electroluminescent devices.
Poly(phenylene-thiazolo[5,4-d]thiazole): This polymer has semiconducting properties and is used in electronic applications.
The uniqueness of 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde lies in its combination of high oxidative stability, electron-deficient nature, and ability to form strong π-π interactions, making it a versatile and valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-[5-(4-formylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O2S2/c21-9-11-1-5-13(6-2-11)15-19-17-18(23-15)20-16(24-17)14-7-3-12(10-22)4-8-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMCTQIACZETH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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